Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP
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Description
“Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP” is a chemical compound with the formula C35H41N7O11 . It is also known as "(S)-4- (2- (1- (5- (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentylcarbamoyl)cyclobutanecarboxamido)-5-ureidopentanamido)benzyl 4-nitrophenyl carbonate" . This compound is primarily used in cancer research as a drug delivery system.
Synthesis Analysis
The synthesis of “this compound” involves the use of an ADC linker . The ADC linker is a crucial component in the synthesis of Antibody-Drug Conjugates (ADCs), which are used in targeted cancer therapy .
Molecular Structure Analysis
The molecular weight of “this compound” is 735.74 g/mol . Its structure includes a cyclobutane ring, which is a type of cycloalkane, and various functional groups such as carbamoyl and nitrophenyl .
Mechanism of Action
Target of Action
It is known that this compound is an adc (antibody-drug conjugate) linker . ADCs are designed to target specific cells, such as cancer cells, and deliver a cytotoxic drug directly to these cells .
Mode of Action
Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP, as an ADC linker, plays a crucial role in connecting the antibody and the drug . The ADC linker is designed to be stable in the bloodstream but to release the drug once inside the target cell
Biochemical Pathways
In general, the function of an adc linker is to ensure the stable attachment of the drug to the antibody in the bloodstream, and to enable the efficient release of the drug in the target cell . This process can affect various biochemical pathways, depending on the specific drug used in the ADC.
Pharmacokinetics
The linker can influence the stability, distribution, and elimination of the ADC in the body .
Result of Action
This can result in the selective killing of these cells, while minimizing damage to healthy cells .
Action Environment
Factors such as ph and the presence of certain enzymes can influence the stability and efficacy of an adc linker .
Future Directions
properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N7O11/c36-33(48)38-20-4-6-27(40-32(47)35(17-5-18-35)31(46)37-19-2-1-3-21-41-28(43)15-16-29(41)44)30(45)39-24-9-7-23(8-10-24)22-52-34(49)53-26-13-11-25(12-14-26)42(50)51/h7-16,27H,1-6,17-22H2,(H,37,46)(H,39,45)(H,40,47)(H3,36,38,48)/t27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQDBSJRPAVEDY-MHZLTWQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)NC(CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)COC(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)COC(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N7O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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